2,6-Dimethyl-benzo[1,2-b;4,5-b']difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique structure that combines furan and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Sodium Dimethylaminoethanol and SO3 or Chlorosulfonic Acid Reaction: This method involves the reaction of sodium dimethylaminoethanol with SO3 or chlorosulfonic acid .
- Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether Reaction: Another synthetic route involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether .
- One-Step Synthesis with Dimethylamine and Monoethylene Glycol: This method uses dimethylamine and monoethylene glycol in the presence of a solid catalyst .
Industrial Production Methods: The industrial production of bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry::
- Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity .
Mechanism of Action
The mechanism by which bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a tridentate ligand, assisting in the formation and stabilization of intermediates during exchange reactions . This interaction can influence various biochemical and chemical processes, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds::
- Bis(2-dimethylaminoethyl) ether: This compound shares a similar structure and is used as an amine catalyst .
- N,N,N′,N′-Tetramethyl-1,6-hexanediamine: Another similar compound used in various chemical reactions .
- N,N-Dimethylcyclohexylamine: Known for its use in organic synthesis and catalysis .
Uniqueness: Bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to its combination of furan and benzofuran moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H28N2O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C22H28N2O6/c1-13-19(21(25)27-9-7-23(3)4)15-11-18-16(12-17(15)29-13)20(14(2)30-18)22(26)28-10-8-24(5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
WXQUZMCQBBNKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OCCN(C)C)C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.